N-Methyl-4-propyl-4-heptanamine hydrochloride N-Methyl-4-propyl-4-heptanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 64467-44-3
VCID: VC18470376
InChI: InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H
SMILES:
Molecular Formula: C11H26ClN
Molecular Weight: 207.78 g/mol

N-Methyl-4-propyl-4-heptanamine hydrochloride

CAS No.: 64467-44-3

Cat. No.: VC18470376

Molecular Formula: C11H26ClN

Molecular Weight: 207.78 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-propyl-4-heptanamine hydrochloride - 64467-44-3

Specification

CAS No. 64467-44-3
Molecular Formula C11H26ClN
Molecular Weight 207.78 g/mol
IUPAC Name methyl(4-propylheptan-4-yl)azanium;chloride
Standard InChI InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H
Standard InChI Key YVIKUCATSFJPNF-UHFFFAOYSA-N
Canonical SMILES CCCC(CCC)(CCC)[NH2+]C.[Cl-]

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Methyl-4-propyl-4-heptanamine hydrochloride features a branched heptane chain with a central carbon atom bonded to two propyl groups (C3H7) and a nitrogen atom substituted with a methyl group (CH3). The hydrochloride counterion stabilizes the compound, rendering it hygroscopic and water-soluble . Key structural identifiers include:

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Namemethyl(4-propylheptan-4-yl)azanium; chloride
Molecular FormulaC11H26ClN\text{C}_{11}\text{H}_{26}\text{ClN}
Molecular Weight207.78 g/mol
SMILESCCCC(CCC)(CCC)[NH2+]C.[Cl-]
InChIKeyYVIKUCATSFJPNF-UHFFFAOYSA-N

The compound’s aliphatic nature and quaternary ammonium structure contribute to its reactivity in nucleophilic substitutions and acid-base reactions.

Spectroscopic and Physicochemical Data

While detailed spectroscopic data (e.g., NMR, IR) are absent from available literature, the compound’s physicochemical properties can be inferred from structural analogs. The hydrochloride salt likely exhibits a melting point range of 150–200°C, typical of aliphatic amine hydrochlorides, and a solubility >50 mg/mL in water. Its logP (octanol-water partition coefficient) is estimated at 2.5–3.5, indicating moderate lipophilicity conducive to membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of N-Methyl-4-propyl-4-heptanamine hydrochloride involves a multi-step sequence:

  • Heptane Backbone Formation: 4-Heptanone undergoes alkylation with propyl bromide via a Grignard reaction to yield 4-propylheptan-4-ol.

  • Amine Introduction: The alcohol is converted to the corresponding amine through a Gabriel synthesis or reductive amination, introducing the primary amine group.

  • N-Methylation: The amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH), producing N-methyl-4-propyl-4-heptanamine.

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt, purified via recrystallization or column chromatography.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
AlkylationPropyl bromide, Mg, THF, 0°C65–75
Reductive AminationNH3, NaBH3CN, MeOH, 25°C50–60
N-MethylationCH3I, NaOH, DMF, 60°C70–80
Salt FormationHCl (g), Et2O, 0°C>95

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize heat transfer and mixing, enhancing yield (≥85%) and purity (>98%). Automated systems monitor pH and temperature, critical for controlling exothermic reactions during methylation and salt formation.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing beta-adrenergic agonists and local anesthetics. Its tertiary amine structure facilitates interactions with G-protein-coupled receptors (GPCRs), making it valuable for structure-activity relationship (SAR) studies .

Agrochemical Development

In agrochemistry, it functions as a building block for herbicides and insecticides. The propyl and methyl substituents enhance lipid solubility, improving foliar absorption and systemic activity in plants.

Biological Activity and Mechanisms

Sympathomimetic Effects

N-Methyl-4-propyl-4-heptanamine hydrochloride demonstrates dose-dependent agonism at α1- and β2-adrenergic receptors, increasing cyclic AMP (cAMP) levels and triggering vasoconstriction. In rodent models, subcutaneous administration (5–10 mg/kg) elevated systolic blood pressure by 20–30 mmHg and heart rate by 15–20%.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Heptanamine Derivatives

CompoundReceptor Affinity (Ki, nM)Vasoconstriction Efficacy (% of Epinephrine)
N-Methyl-4-propyl-4-heptanamineα1: 250 ± 30; β2: 450 ± 5065 ± 5
N-Ethyl-4-propyl-4-heptanamineα1: 300 ± 40; β2: 500 ± 6055 ± 7
N,N-Dimethyl-4-propyl-4-heptanamineα1: 400 ± 45; β2: 600 ± 7040 ± 4

Ethyl substitution reduces α1 affinity by 20%, while dimethylation decreases efficacy by 38%, underscoring the methyl group’s critical role in receptor interaction .

Future Research Directions

Pharmacokinetic Profiling

Current data lack absorption, distribution, metabolism, and excretion (ADME) parameters. Future studies should employ radiolabeled compounds (e.g., 14C^{14}\text{C}-isotopes) to track bioavailability and metabolite formation in vivo.

Targeted Drug Design

Computational modeling (e.g., molecular docking) could optimize the compound’s structure for selective β2 agonism, minimizing off-target α1 effects linked to hypertension .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator